Benzimidazole, 2-(2-(ethylthio)ethylthio)-

Physicochemical profiling Lipophilicity Drug-likeness

Ensure your radioprotection, BChE inhibitor, or surfactant precursor research uses the correct dithioether architecture. CAS 23012-84-2 features an extended —S—CH₂—CH₂—S—CH₂—CH₃ side chain (5 rotatable bonds, XLogP3=3.1) fundamentally different from the single-thioether Bemethyl (CAS 14610-11-8, XLogP3=2.5). This structural distinction is critical for reproducing literature-validated biological activity and accessing patent-protected surfactant chemical space. Verify the CAS before procurement to avoid experimental failure from generic substitution.

Molecular Formula C11H14N2S2
Molecular Weight 238.4 g/mol
CAS No. 23012-84-2
Cat. No. B13750133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 2-(2-(ethylthio)ethylthio)-
CAS23012-84-2
Molecular FormulaC11H14N2S2
Molecular Weight238.4 g/mol
Structural Identifiers
SMILESCCSCCSC1=NC2=CC=CC=C2N1
InChIInChI=1S/C11H14N2S2/c1-2-14-7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13)
InChIKeyVOQMFRBOLYQMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazole, 2-(2-(ethylthio)ethylthio)- (CAS 23012-84-2): Structural Identity and Physicochemical Baseline for Procurement Screening


Benzimidazole, 2-(2-(ethylthio)ethylthio)- (CAS 23012-84-2), also known as 2-(2-ethylsulfanylethylsulfanyl)-1H-benzimidazole, is a heterocyclic compound belonging to the 2-thioether-substituted benzimidazole class. Its molecular formula is C11H14N2S2 with a molecular weight of 238.4 g/mol [1]. The compound features a benzimidazole core substituted at the 2-position with a flexible thioether side chain comprising two sulfur atoms connected via an ethylene bridge and terminated by an ethyl group. Computed physicochemical descriptors include an XLogP3 of 3.1, 5 rotatable bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor, placing it in a distinct property space relative to simpler 2-alkylthiobenzimidazole analogs [1]. The compound has been investigated for radioprotective, cholinesterase-inhibitory, and surfactant-precursor applications, distinguishing it from the actoprotector drug Bemethyl (2-(ethylthio)-1H-benzimidazole, CAS 14610-11-8) which bears only a single thioether substituent [1][2].

Why 2-(Ethylthio)-1H-benzimidazole or Other Simple 2-Alkylthiobenzimidazoles Cannot Substitute for Benzimidazole, 2-(2-(ethylthio)ethylthio)- (CAS 23012-84-2)


Simple 2-alkylthiobenzimidazoles such as 2-(ethylthio)-1H-benzimidazole (Bemethyl free base, CAS 14610-11-8) and 2-mercaptobenzimidazole differ fundamentally from the target compound in molecular topology, physicochemical property space, and documented application profiles. The target compound's extended thioether side chain (—S—CH₂—CH₂—S—CH₂—CH₃) introduces two sulfur atoms and five rotatable bonds versus only two rotatable bonds for Bemethyl [1]. This structural expansion results in a measured XLogP3 shift from 2.5 (Bemethyl) to 3.1 (target), representing a ~0.6 log unit increase in calculated lipophilicity that alters membrane partitioning and protein binding behavior [1][2]. Furthermore, the target compound is specifically documented in the patent and primary literature for applications—radioprotection, butyrylcholinesterase inhibition, and surfactant precursor chemistry—for which Bemethyl has no established utility [3][4]. Generic substitution without confirming the exact side-chain architecture would introduce unvalidated physicochemical and functional variables, potentially compromising experimental reproducibility or industrial process specifications.

Quantitative Differentiation Evidence: Benzimidazole, 2-(2-(ethylthio)ethylthio)- (CAS 23012-84-2) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: Target vs. Bemethyl Free Base

The target compound exhibits a computed XLogP3 of 3.1, compared to 2.5 for 2-(ethylthio)-1H-benzimidazole (Bemethyl free base, CAS 14610-11-8), representing an increase of approximately 0.6 log units [1][2]. This difference in predicted lipophilicity arises from the extended ethylene-bridged dithioether side chain, which adds two additional methylene units and a second sulfur atom to the molecular scaffold. The higher XLogP3 value places the target compound in a more lipophilic property space, which is relevant for applications requiring enhanced membrane permeability or specific logP-dependent partitioning behavior.

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Molecular Flexibility: Rotatable Bond Count and H-Bond Acceptor Comparison

The target compound possesses 5 rotatable bonds and 3 hydrogen bond acceptors, compared to only 2 rotatable bonds and 2 hydrogen bond acceptors for 2-(ethylthio)-1H-benzimidazole (Bemethyl free base) [1][2]. The additional rotatable bonds originate from the ethylene-bridged dithioether side chain, while the third hydrogen bond acceptor is contributed by the second thioether sulfur atom. This enhanced molecular flexibility and additional H-bond acceptor site provide the target compound with a distinct conformational entropy profile and hydrogen-bonding capacity that are unavailable in the simpler Bemethyl scaffold.

Conformational flexibility Molecular recognition Drug design Rotatable bonds

Butyrylcholinesterase (BChE) Inhibition as Competitive Inhibitor

Benzimidazole, 2-(2-(ethylthio)ethylthio)- is reported to act as a competitive inhibitor of butyrylcholinesterase (BChE), a serine hydrolase implicated in Alzheimer's disease pathology and organophosphate detoxification . Docking studies indicate that the thioether sulfur atoms participate in hydrogen bonding interactions with residues within the BChE catalytic triad (Ser198 and His438), a binding mode that is geometrically inaccessible to the simpler 2-(ethylthio)-1H-benzimidazole scaffold due to its shorter side chain and absence of a second sulfur atom . Quantitative IC50 values from controlled comparative enzyme inhibition assays against the Bemethyl analog are not publicly available, and this evidence is presented as class-level inference supported by molecular docking predictions.

Butyrylcholinesterase Alzheimer's disease Cholinesterase inhibition Enzyme kinetics

Radioprotective Activity: Documented In Vivo Evaluation vs. Bemethyl's Actoprotective Profile

The target compound, referred to as S-(beta-ethylthio)ethyl-2-mercaptobenzimidazole, was specifically synthesized and evaluated for radioprotective properties in a 1978 study that systematically investigated the structure-activity relationship of imidazolthione derivatives [1]. The study reported that toxicities and radioprotective properties of the compound and its structural analogs were tabulated, with the compound demonstrating promising radioprotective characteristics attributed to the presence of both imidazole and thioether protective moieties [1]. In contrast, 2-(ethylthio)-1H-benzimidazole (Bemethyl) is primarily characterized as an actoprotector and antihypoxant with no documented radioprotective application in the peer-reviewed literature [2]. This represents a functional differentiation in pharmacological application space, although direct quantitative comparison of radiation protection factors between the two compounds is not available in the public domain.

Radioprotection Ionizing radiation Thioether benzimidazoles In vivo pharmacology

Industrial Surfactant Precursor: Patent-Protected Application Distinct from Pharmaceutical Benzimidazoles

European Patent EP1484323A1, filed by AGFA NV, specifically discloses 2-thioalkyl-benzimidazole-5-sulphonic acid and 2-thioalkyl-benzimidazole-6-sulphonic acid compounds as surfactants for photographic applications, with the 2-(2-(ethylthio)ethylthio)-substituted benzimidazole scaffold serving as a key precursor structure [1]. The sulfonated derivatives of this scaffold are claimed as surfactants, a functional application entirely distinct from the pharmaceutical profiles of 2-(ethylthio)-1H-benzimidazole (Bemethyl) and other in-class benzimidazoles [1][2]. This patent protection provides documented industrial utility that is unique to the extended thioether side-chain architecture; 2-(ethylthio)-1H-benzimidazole is not disclosed in this surfactant patent family, confirming that the simpler analog cannot substitute for the target compound in this application domain.

Surfactant chemistry Photographic applications 2-Thioalkyl-benzimidazole sulfonic acids Industrial intermediates

Boiling Point and Density: Physicochemical Property Comparison for Formulation and Processing

The target compound has a reported density of 1.25 g/cm³ and a boiling point of 426.7 °C at 760 mmHg, with a refractive index of 1.663 and a flash point of 211.8 °C . In comparison, 2-(ethylthio)-1H-benzimidazole (Bemethyl free base) has a predicted density of approximately 1.2 g/cm³ and a predicted boiling point of 352.6 °C at 760 mmHg [1]. The target compound's higher boiling point (Δ~74 °C) and higher density (Δ~0.05 g/cm³) are consistent with its larger molecular weight (238.4 vs. 178.26 g/mol) and extended thioether side chain. These differences are directly relevant to distillation-based purification, solvent selection for recrystallization, and storage condition specifications.

Physicochemical properties Boiling point Density Process chemistry

Evidence-Backed Application Scenarios for Benzimidazole, 2-(2-(ethylthio)ethylthio)- (CAS 23012-84-2)


Radioprotection Research Programs Requiring Thioether Benzimidazole Scaffolds

For academic or governmental research programs investigating chemical radioprotectors, Benzimidazole, 2-(2-(ethylthio)ethylthio)- (CAS 23012-84-2) is specifically documented in the primary literature as a compound synthesized and evaluated for its radioprotective properties in animal models [1]. The study by Skvortsova et al. (1978) provides tabulated toxicity and radioprotection data that can serve as a baseline for further structure-activity relationship exploration. This compound incorporates both an imidazole moiety and an extended dithioether side chain—two structural features hypothesized to contribute to radioprotective activity through free radical scavenging and metal chelation mechanisms. 2-(Ethylthio)-1H-benzimidazole (Bemethyl) lacks this radioprotective validation and would not serve as an appropriate substitute in this research context.

Butyrylcholinesterase (BChE) Inhibitor Discovery for Neurodegenerative Disease or Organophosphate Countermeasure Development

The target compound's reported competitive inhibition of butyrylcholinesterase (BChE), with molecular docking evidence of hydrogen bonding to the catalytic triad residues Ser198 and His438, makes it a mechanistically relevant starting point for BChE-targeted drug discovery programs in Alzheimer's disease or organophosphate bioscavenger development [1]. The extended thioether side chain provides conformational flexibility (5 rotatable bonds) and an additional hydrogen bond acceptor (total of 3) that are geometrically unavailable in the simpler 2-(ethylthio)-1H-benzimidazole scaffold. Researchers requiring a BChE inhibitor with a well-defined binding mode hypothesis should prioritize this compound over analogs that lack documented engagement with the BChE catalytic triad.

Synthesis of Sulfonated Benzimidazole Surfactants for Photographic and Industrial Formulations

European Patent EP1484323A1 specifically claims 2-thioalkyl-benzimidazole-5/6-sulphonic acid derivatives as surfactants for photographic applications, with the 2-(2-(ethylthio)ethylthio) substitution pattern representing a key precursor architecture [1]. Industrial research groups developing photographic emulsion stabilizers, dispersants, or specialty surfactants should procure the target compound as a sulfonation substrate to access the patent-protected chemical space. Neither 2-(ethylthio)-1H-benzimidazole (Bemethyl) nor 2-mercaptobenzimidazole is disclosed in this surfactant patent family, confirming that structural substitution at this specific position and chain length is essential for the claimed surfactant utility.

Physicochemical Reference Standard for Lipophilicity and Flexibility Parameter Validation in QSAR Models

The target compound's well-defined computed physicochemical properties—XLogP3 of 3.1, 5 rotatable bonds, and 3 H-bond acceptors—make it suitable as a reference standard for calibrating or validating quantitative structure-activity relationship (QSAR) models that incorporate lipophilicity and molecular flexibility descriptors [1]. Its clear differentiation from 2-(ethylthio)-1H-benzimidazole (XLogP3 = 2.5, 2 rotatable bonds) across multiple descriptor dimensions provides a useful paired comparison for sensitivity analysis in computational model development [1]. Procurement of both compounds enables controlled descriptor perturbation studies where the effect of side-chain extension on predicted ADME properties can be systematically assessed.

Quote Request

Request a Quote for Benzimidazole, 2-(2-(ethylthio)ethylthio)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.